molecular formula C9H7NO3S2 B15257419 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

Cat. No.: B15257419
M. Wt: 241.3 g/mol
InChI Key: PTHTVVIFJBKRKV-UHFFFAOYSA-N
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Description

5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thiophene derivative with a thiazole precursor in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is unique due to the combination of the thiazole and thiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7NO3S2

Molecular Weight

241.3 g/mol

IUPAC Name

5-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S2/c1-13-8-4-7(15-10-8)5-2-3-6(14-5)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PTHTVVIFJBKRKV-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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